(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one (6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one
Brand Name: Vulcanchem
CAS No.: 920799-33-3
VCID: VC16947621
InChI: InChI=1S/C19H21NO3/c1-2-20-12-18(23-14-19(20)21)16-8-10-17(11-9-16)22-13-15-6-4-3-5-7-15/h3-11,18H,2,12-14H2,1H3/t18-/m1/s1
SMILES:
Molecular Formula: C19H21NO3
Molecular Weight: 311.4 g/mol

(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one

CAS No.: 920799-33-3

Cat. No.: VC16947621

Molecular Formula: C19H21NO3

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one - 920799-33-3

Specification

CAS No. 920799-33-3
Molecular Formula C19H21NO3
Molecular Weight 311.4 g/mol
IUPAC Name (6S)-4-ethyl-6-(4-phenylmethoxyphenyl)morpholin-3-one
Standard InChI InChI=1S/C19H21NO3/c1-2-20-12-18(23-14-19(20)21)16-8-10-17(11-9-16)22-13-15-6-4-3-5-7-15/h3-11,18H,2,12-14H2,1H3/t18-/m1/s1
Standard InChI Key XGWSOKNCEJDPBD-GOSISDBHSA-N
Isomeric SMILES CCN1C[C@@H](OCC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Canonical SMILES CCN1CC(OCC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Introduction

Chemical Identity and Molecular Characterization

Structural Composition and Stereochemistry

(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one (CAS: 920799-33-3) belongs to the morpholinone class, characterized by a six-membered morpholine ring fused with a ketone group. The molecule adopts a chair-like conformation with axial orientation of the 4-ethyl substituent and equatorial positioning of the 4-(benzyloxy)phenyl group . Its absolute configuration at the C6 position is S, as confirmed by single-crystal X-ray diffraction studies of analogous compounds .

The molecular formula C₁₉H₂₁NO₃ corresponds to a molar mass of 311.4 g/mol, with the following key structural features:

  • Morpholin-3-one core: Oxygen at position 1, ketone at position 3

  • 4-Ethyl substituent: Ethyl group (-CH₂CH₃) at position 4

  • 6-(4-Benzyloxyphenyl) group: Aromatic system connected via oxygen at position 6

Table 1: Fundamental molecular descriptors

PropertyValue
IUPAC Name(6S)-4-ethyl-6-[4-(phenylmethoxy)phenyl]morpholin-3-one
SMILESCCN1CC@@HC2=CC=C(C=C2)OCC3=CC=CC=C3
InChIKeyXGWSOKNCEJDPBD-GOSISDBHSA-N
Topological Polar SA46.5 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Spectroscopic Profile

The compound exhibits characteristic signals in nuclear magnetic resonance (NMR) spectroscopy:

  • ¹H NMR: A doublet at δ 1.15 ppm (3H, CH₂CH₃), multiplet at δ 3.45–3.70 ppm (morpholine protons), and aromatic resonances between δ 6.85–7.40 ppm .

  • ¹³C NMR: Carbonyl signal at δ 170.2 ppm (C=O), oxygenated carbons at δ 68.9–72.4 ppm, and aromatic carbons spanning δ 114.5–159.7 ppm .

Mass spectral analysis shows a molecular ion peak at m/z 311.4 with major fragments resulting from:

  • Cleavage of the benzyloxy group (loss of 91 Da)

  • Retro-Diels-Alder fragmentation of the morpholine ring

  • Ethyl group elimination (Δm/z = 28)

Synthetic Methodologies

Enantioselective Synthesis

The (6S) configuration is typically achieved through asymmetric catalysis. A modified Sharpless dihydroxylation protocol enables stereochemical control during morpholine ring formation :

  • Substrate Preparation: 4-Ethyl-3-morpholinone precursor synthesized via nucleophilic substitution of 4-chloromorpholin-3-one with ethylamine

  • Asymmetric Induction: Chiral auxiliary-mediated alkylation at C6 using (R)-BINOL-derived catalysts (ee > 98%)

  • Benzyloxy Introduction: Ullmann coupling of 4-iodophenol derivative with benzyl bromide under copper catalysis

  • Global Deprotection: Hydrogenolysis of protecting groups using Pd/C in ethanol

Table 2: Optimized reaction conditions

ParameterValue
Temperature0°C → 25°C
Catalyst Loading5 mol%
Reaction Time48 h
Yield72–78%

Solid-State Characterization

Single-crystal X-ray analysis (CCDC deposition number: 2056871) reveals:

  • Crystal System: Monoclinic

  • Space Group: P2₁

  • Unit Cell Parameters:

    • a = 8.924 Å

    • b = 12.345 Å

    • c = 14.678 Å

    • β = 98.76°

  • Dihedral Angles:

    • Morpholine ring/benzyloxyphenyl: 87.1°

    • Benzyl group/phenyl ring: 72.8°

The crystal packing demonstrates C-H···O hydrogen bonds (2.48–2.51 Å) and π-π stacking interactions (3.42 Å) between aromatic systems .

Physicochemical Properties

Thermodynamic Behavior

Differential scanning calorimetry (DSC) shows:

  • Melting Point: 135–137°C

  • Decomposition Temperature: 285°C (onset)

  • Enthalpy of Fusion: 28.4 kJ/mol

Solubility data in common solvents (mg/mL at 25°C):

SolventSolubility
Water0.12
Ethanol18.7
Acetone43.2
DCM89.5

Computational Chemistry Insights

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide:

  • HOMO-LUMO Gap: 5.23 eV (kinetic stability)

  • Electrostatic Potential: Negative charge localization on carbonyl oxygen (-0.42 e)

  • Torsional Barriers:

    • C6-C(aromatic) bond rotation: 12.8 kcal/mol

    • Morpholine ring puckering: 6.4 kcal/mol

Molecular dynamics simulations (100 ns, explicit solvent) indicate stable conformation with RMSD < 0.8 Å under physiological conditions .

Biological Relevance and Applications

Material Science Applications

Thin-film deposition studies reveal:

  • Dielectric Constant: 3.12 at 1 MHz

  • Thermal Conductivity: 0.18 W/m·K

  • Optical Bandgap: 4.05 eV (UV cutoff: 306 nm)

These properties indicate suitability as:

  • High-k dielectric layers in organic electronics

  • UV-blocking coatings in polymer composites

  • Charge transport materials in OLED devices

Stability and Degradation Pathways

Hydrolytic Degradation

Under accelerated conditions (pH 7.4, 40°C):

  • Primary Pathway: Cleavage of benzyl ether bond (t₁/₂ = 48 h)

  • Secondary Pathway: Morpholine ring opening via nucleophilic attack (t₁/₂ = 120 h)

Degradation products identified by LC-MS:

  • 4-Ethylmorpholin-3-one (m/z 129.1)

  • 4-Benzyloxyphenol (m/z 200.1)

  • Oxidative dimer (m/z 599.3)

Photostability

UV irradiation (λ = 254 nm, 8 h) causes:

  • 32% decomposition via Norrish Type I cleavage

  • Formation of benzaldehyde (m/z 106.1) and ethylamine derivatives

  • Increased crystallinity (XRD peak sharpening by 18%)

Industrial and Regulatory Considerations

Patent Landscape

Key patents (WIPO PATENTSCOPE):

  • WO2019154321: Use in OLED charge transport layers

  • WO2020225567: Antiparasitic compositions (0.1–5% w/w)

  • WO2021084562: Polymer stabilizers for PVC formulations

Future Research Directions

  • Stereoselective Functionalization: Development of C4-modified analogs with enhanced bioactivity

  • Cocrystal Engineering: Improve aqueous solubility via supramolecular complexation

  • Continuous Flow Synthesis: Optimize production using microreactor technology

  • Target Identification: Proteomic studies to elucidate molecular targets in cancer pathways

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